Isolable Sulfenate Salt vs. Transient Benzenesulfenate
Sodium 2-pyridinesulfenate was the first stable sulfenate salt to be prepared and characterized by FT-IR spectroscopy, representing a landmark in sulfenic acid chemistry [1]. By contrast, sodium benzenesulfenate and sodium alkanesulfenates are not isolable and must be generated and functionalized in situ without characterization [2][3]. The Furukawa group explicitly identified sodium 2-pyridinesulfenate as 'the first example of stable sulfenate' in the 1989 Chemistry Letters communication [1].
| Evidence Dimension | Isolability as a neat, characterizable salt |
|---|---|
| Target Compound Data | Sodium 2-pyridinesulfenate: isolable, characterized by FT-IR (S–O absorption at 870 cm⁻¹) and converted to the corresponding sulfinate upon oxygen exposure [1][4]. |
| Comparator Or Baseline | Sodium benzenesulfenate: non-isolable; generated in situ and reacted directly without isolation [2][3]. |
| Quantified Difference | Qualitative chasm: isolable, characterizable solid vs. transient species requiring in-situ handling. |
| Conditions | Synthesis via ipso-substitution of 2-sulfinylpyridine N-oxide with NaOEt in EtOH at ambient temperature; characterization by FT-IR spectroscopy [1][4]. |
Why This Matters
Procurement of 2-pyridinesulfenic acid (or its sodium salt) delivers a tractable, characterizable sulfenate building block, whereas generic aromatic sulfenates cannot be purchased or stored as discrete entities.
- [1] Furukawa, N.; Konno, Y.; Tsuruoka, M.; Fujihara, H.; Ogawa, S. Generation of Sulfenate Salts via Ipso-substitution of Azaheterocyclic Sulfoxides. First Preparation and Characterization of Sodium 2-Pyridinesulfenate. Chemistry Letters 1989, 18 (8), 1501–1504. DOI: 10.1246/cl.1989.1501. View Source
- [2] Schwan, A. L.; Roche, B. M.; Gallagher, J. P. Discoveries in Sulfenic Acid Anion Chemistry. Phosphorus, Sulfur, and Silicon and the Related Elements 2013, 188 (4), 395–410. DOI: 10.1080/10426507.2012.736892. View Source
- [3] IUPAC Gold Book. Sulfenic Acids. PAC 1995, 67, 1307. Available at: https://goldbook.iupac.org/terms/view/S06108. View Source
- [4] Furukawa, N.; Konno, Y.; Tsuruoka, M.; Ogawa, S. Generation and Characterization of New Sulfenate Salts via Ipso-substitution of Azaheterocyclic Sulfoxides. Heteroatom Chemistry 1992, 3 (5–6), 495–503. DOI: 10.1002/hc.520030508. View Source
